Desipramine

Übersicht

Beschreibung

Desipramine is a tricyclic antidepressant primarily used in the treatment of depression. It is known for its relatively selective inhibition of norepinephrine reuptake, which enhances noradrenergic neurotransmission. This compound also exhibits weak serotonin reuptake inhibitory, α1-blocking, antihistamine, and anticholinergic effects .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Desipramin wird durch ein mehrstufiges Verfahren synthetisiert, das die Reaktion von Dibenzazepinderivaten mit Alkylaminen umfasst. Die Synthese umfasst typischerweise die folgenden Schritte:

Bildung des Dibenzazepin-Kerns: Der Dibenzazepin-Kern wird durch Cyclisierungsreaktionen synthetisiert, an denen Biphenylderivate beteiligt sind.

Alkylierung: Der Dibenzazepin-Kern wird dann mit einem Propylaminderivat alkyliert, um die endgültige Desipraminstruktur zu bilden.

Reinigung: Das Endprodukt wird durch Umkristallisation oder chromatographische Verfahren gereinigt, um reines Desipramin zu erhalten

Industrielle Produktionsverfahren: Die industrielle Produktion von Desipramin beinhaltet die großtechnische Synthese unter Verwendung ähnlicher Synthesewege wie oben beschrieben. Das Verfahren wird auf hohe Ausbeute und Reinheit optimiert und beinhaltet häufig automatisierte Systeme zur Reaktionssteuerung und -reinigung. Qualitätskontrollmaßnahmen werden implementiert, um die Konsistenz und die Einhaltung der regulatorischen Standards zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Desipramin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Desipramin kann zu Desipramin-N-oxid oxidiert werden.

Reduktion: Reduktionsreaktionen können Desipramin in sein entsprechendes sekundäres Amin umwandeln.

Substitution: Desipramin kann Substitutionsreaktionen eingehen, insbesondere am Stickstoffatom, um verschiedene Derivate zu bilden

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Persäuren.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig Alkylhalogenide oder Acylchloride unter basischen Bedingungen

Hauptprodukte:

Desipramin-N-oxid: Durch Oxidation gebildet.

Sekundäre Amine: Durch Reduktion gebildet.

Verschiedene Derivate: Durch Substitutionsreaktionen gebildet

Wissenschaftliche Forschungsanwendungen

Desipramin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung in Studien zu trizyklischen Antidepressiva und deren chemischen Eigenschaften verwendet.

Biologie: Untersucht auf seine Auswirkungen auf Neurotransmittersysteme und seine potenziellen neuroprotektiven Eigenschaften.

Medizin: Wird hauptsächlich zur Behandlung von Depressionen, neuropathischen Schmerzen und Aufmerksamkeitsdefizit-/Hyperaktivitätsstörung eingesetzt.

Industrie: Verwendet bei der Entwicklung neuer Antidepressiva und in pharmakokinetischen Studien, um den Arzneimittelstoffwechsel und die Wechselwirkungen zu verstehen .

5. Wirkmechanismus

Desipramin entfaltet seine Wirkung, indem es die Wiederaufnahme von Noradrenalin aus der neuronalen Synapse selektiv hemmt, was zu einer erhöhten Verfügbarkeit von Noradrenalin im synaptischen Spalt führt. Dies verstärkt die noradrenerge Neurotransmission, was vermutlich zu seinen antidepressiven Wirkungen beiträgt. Desipramin hemmt auch die Serotonin-Wiederaufnahme in geringerem Maße und blockiert Histamin-H1-Rezeptoren, α1-adrenerge Rezeptoren und muskarinische Rezeptoren, was zu seinen sedativen, blutdrucksenkenden und anticholinergen Wirkungen beiträgt .

Wirkmechanismus

Desipramine is often compared with other tricyclic antidepressants such as imipramine and nortriptyline:

Imipramine: Both this compound and imipramine are tricyclic antidepressants, but this compound is a secondary amine while imipramine is a tertiary amine. .

Nortriptyline: Similar to this compound, nortriptyline is a secondary amine tricyclic antidepressant.

Uniqueness of this compound: this compound’s relatively selective norepinephrine reuptake inhibition and lower sedative and anticholinergic side effects make it unique among tricyclic antidepressants. It is particularly useful in patients who require a more activating antidepressant with fewer sedative effects .

Vergleich Mit ähnlichen Verbindungen

Desipramin wird häufig mit anderen trizyklischen Antidepressiva wie Imipramin und Nortriptylin verglichen:

Imipramin: Sowohl Desipramin als auch Imipramin sind trizyklische Antidepressiva, aber Desipramin ist ein sekundäres Amin, während Imipramin ein tertiäres Amin ist. .

Nortriptylin: Ähnlich wie Desipramin ist Nortriptylin ein sekundäres Amin-trizyklisches Antidepressivum.

Einzigartigkeit von Desipramin: Die relativ selektive Noradrenalin-Wiederaufnahmehemmung von Desipramin und seine geringeren sedativen und anticholinergen Nebenwirkungen machen es einzigartig unter den trizyklischen Antidepressiva. Es ist besonders nützlich bei Patienten, die ein aktivierendes Antidepressivum mit weniger sedativen Wirkungen benötigen .

Liste ähnlicher Verbindungen:

- Imipramin

- Nortriptylin

- Amitriptylin

- Clomipramin

- Doxepin

Biologische Aktivität

Desipramine is a secondary amine tricyclic antidepressant (TCA) primarily used for treating major depressive disorder. Its biological activity is characterized by its mechanisms of action, pharmacokinetics, and effects on various physiological and psychological conditions. This article explores the detailed biological activity of this compound, including case studies, research findings, and data tables.

This compound's primary mechanism involves the reuptake inhibition of norepinephrine (NE) and serotonin (5-HT) at the presynaptic neuronal membrane. It predominantly blocks norepinephrine reuptake more effectively than serotonin, which is typical for secondary amine TCAs .

- Receptor Interactions :

- Norepinephrine : Increases synaptic levels, enhancing neurotransmission.

- Serotonin : Although less potent in inhibiting serotonin reuptake, it contributes to overall antidepressant effects.

- Adrenergic Receptors : Chronic this compound use leads to downregulation of beta-adrenergic receptors and sensitization of serotonergic receptors .

- Other Effects : this compound exhibits anticholinergic properties due to its affinity for muscarinic receptors, contributing to its side effect profile .

Pharmacokinetics

This compound is well-absorbed following oral administration, with peak plasma concentrations reached within 4 to 6 hours. It undergoes extensive first-pass metabolism primarily by CYP2D6 and CYP1A2 enzymes, resulting in an active metabolite, 2-hydroxythis compound .

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Half-life | 7-60+ hours |

| Protein Binding | 73-92% |

| Metabolism | Liver (CYP2D6) |

| Excretion | Urinary (70%) |

Case Study on Pharmacokinetics

A study developed a physiologically based pharmacokinetic (PBPK) model for this compound that accurately predicted drug exposure following both intravenous (i.v.) and oral administration. The model showed good agreement with observed values across various doses, indicating its reliability for predicting pharmacokinetic behavior in adults .

Neuroplasticity and Behavioral Recovery

Research utilizing cF1ko mice—models with altered serotonergic activity—demonstrated that chronic this compound treatment could reverse deficits in norepinephrine innervation and improve behavioral outcomes. This suggests that this compound may facilitate noradrenergic reinnervation, which is crucial for recovery in depression models resistant to SSRIs .

Effects on Obstructive Sleep Apnea (OSA)

In a controlled study involving patients with OSA, this compound was shown to improve upper airway collapsibility and reduce the apnea-hypopnea index (AHI). The findings suggest that this compound may enhance muscle activity in the upper airway during sleep, potentially benefiting patients with mild-to-moderate OSA .

Summary of Clinical Findings

The following table summarizes key findings from clinical studies regarding this compound's effects on OSA:

| Outcome Measure | Placebo (Median) | This compound (Median) | p-value |

|---|---|---|---|

| AHI NREM supine events·h −1 | 42.0 | 34.3 | >0.5 |

| % Hypopneas | 78% | 94% | 0.11 |

| Nadir SaO2 % | 90 | 92 | 0.02 |

Eigenschaften

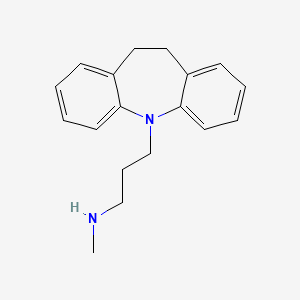

IUPAC Name |

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2/c1-19-13-6-14-20-17-9-4-2-7-15(17)11-12-16-8-3-5-10-18(16)20/h2-5,7-10,19H,6,11-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCYAFALTSJYZDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCN1C2=CC=CC=C2CCC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58-28-6 (hydrochloride) | |

| Record name | Desipramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6022896 | |

| Record name | Desipramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Desipramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015282 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

172-174 °C @ 0.02 MM HG | |

| Record name | DESIPRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3052 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

WHITE CRYSTALLINE POWDER; ODORLESS; BITTER TASTE; MELTS WITHIN 5 DEG RANGE BETWEEN 208-218 °C; 1 G IN CA 4 ML CHLOROFORM, 20 ML WATER, 20 ML ALC; FREELY SOL IN METHANOL; INSOL IN ETHER /HCL/, In water, 58.6 mg/l @ 24 °C., 3.96e-02 g/L | |

| Record name | Desipramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01151 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DESIPRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3052 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Desipramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015282 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Desipramine is a tricyclic antidepressant (TCA) that selectively blocks reuptake of norepinephrine (noradrenaline) from the neuronal synapse. It also inhibits serotonin reuptake, but to a lesser extent compared to tertiary amine TCAs such as imipramine. Inhibition of neurotransmitter reuptake increases stimulation of the post-synaptic neuron. Chronic use of desipramine also leads to down-regulation of beta-adrenergic receptors in the cerebral cortex and sensitization of serotonergic receptors. An overall increase in serotonergic transmission likely confers desipramine its antidepressant effects. Desipramine also possesses minor anticholinergic activity, through its affinity for muscarinic receptors. TCAs are believed to act by restoring normal levels of neurotransmitters via synaptic reuptake inhibition and by increasing serotonergic neurotransmission via serotonergic receptor sensitization in the central nervous system., MANNER IN WHICH IMIPRAMINE RELIEVES...DEPRESSION...IS NOT CLEAR. .../EFFECT/ DESCRIBED AS DULLING OF DEPRESSIVE IDEATION RATHER THAN AS EUPHORIC STIMULATION PRODUCED BY MAO INHIBITORS...DEFINITIVELY DISCRIMINATIVE EXPT... YET TO BE PERFORMED. ...DOES HAVE STIMULANT ACTION UNDER CERTAIN CIRCUMSTANCES. /IMIPRAMINE/, ACTION OF TRICYCLIC ANTIDEPRESSANTS ON METABOLISM OF CATECHOLAMINES & INDOLEAMINES IN BRAIN HAS CONTRIBUTED SIGNIFICANTLY TO "BIOGENIC AMINE HYPOTHESIS" OF DEPRESSION. ... ALL TRICYCLIC ANTIDEPRESSANTS BLOCK RE-UPTAKE OF NOREPINEPHRINE BY ADRENERGIC NERVE TERMINALS. /TRICYCLIC ANTIDEPRESSANTS/, IMIPRAMINE SLOWS TURNOVER RATE OF 5-HT, EFFECT NOT SHARED BY DESIPRAMINE, WHILE TURNOVER RATE OF NOREPINEPHRINE IS INCR BY DEMETHYLATED DRUGS NORTRIPTYLINE & DESIPRAMINE. EXACT RELATIONSHIP OF THESE EFFECTS TO ACTIONS OF TRICYCLIC ANTIDEPRESSANTS IN HUMAN DEPRESSION IS NOT KNOWN. | |

| Record name | Desipramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01151 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DESIPRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3052 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

50-47-5 | |

| Record name | Desipramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desipramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desipramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01151 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Desipramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Desipramine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESIPRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG537D343B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DESIPRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3052 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Desipramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015282 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

214-218 °C, 214 - 218 °C | |

| Record name | Desipramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01151 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Desipramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015282 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.